Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate
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Overview
Description
Thiazoles and triazoles are classes of heterocyclic compounds. Thiazoles are five-membered rings containing three carbon atoms, one sulfur atom, and one nitrogen atom . Triazoles, on the other hand, are five-membered aromatic azole chains containing two carbon atoms and three nitrogen atoms . These compounds are known to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of triazole derivatives has attracted much attention due to their significant biological activities . Various methods have been developed for the synthesis of 1,2,4-triazole derivatives .Molecular Structure Analysis
The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The chemical reactions involving these compounds are diverse and depend on the specific structures and functional groups present .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate” are not available in the sources I found.Scientific Research Applications
Antitumor Activities
- A related compound, ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, demonstrated significant in vitro antitumor activities against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. This suggests potential antitumor applications for compounds in this class (Gomha, Muhammad, & Edrees, 2017).
Antihypertensive Agents
- A series of 1,2,4-triazolol[1,5-alpha]pyrimidines, bearing similarities in structure, were tested for their antihypertensive activity. This implies that compounds with similar structures might have potential as antihypertensive agents (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
Antimicrobial Agents
- New series of 6-(aryl/heteryl)-3-(5-methyl-1-phenyl-1H-4-pyrazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, structurally related, exhibited marked inhibition of bacterial and fungal growth, indicating the potential of similar compounds for antimicrobial applications (Reddy, Rao, Kumar, & Nagaraj, 2010).
Antimicrobial and Antitumor Activities
- Other compounds in this chemical family have been synthesized and screened for antimicrobial activities, with some showing good or moderate activities against test microorganisms. Additionally, certain compounds were also evaluated for their antitumor activities, indicating a broad range of potential applications in these fields (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
5-HT2 Antagonist Activity
- Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, similar to the queried compound, were tested and found to have potent 5-HT2 antagonist activity. This suggests the potential of related compounds in neuropsychiatric or neurological disorders (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).
Mechanism of Action
Target of Action
It is known that similar triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Mode of Action
The mode of action of this compound involves the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This is achieved through the compound’s interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects the biochemical pathways related to neuroprotection and anti-inflammation. It inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are key players in inflammatory responses . Furthermore, it reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Pharmacokinetics
It is known that similar compounds have shown promising neuroprotective and anti-inflammatory properties, suggesting good bioavailability .
Result of Action
The result of the compound’s action is the reduction of neuroinflammation and the promotion of neuroprotection. This is achieved through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production, as well as the reduction of ER stress and apoptosis .
Action Environment
The action environment of this compound is within the human neuronal cells and microglia cellsIt is known that similar compounds have shown promising neuroprotective and anti-inflammatory properties in these cellular environments .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-nitrophenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5S/c1-3-15-21-20-24(22-15)18(26)17(31-20)16(12-4-6-14(7-5-12)25(28)29)23-10-8-13(9-11-23)19(27)30-2/h4-7,13,16,26H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTDIDKOWDXLBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCC(CC4)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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